molecular formula C15H28 B14670650 1,2-Dicyclohexylpropane CAS No. 41851-34-7

1,2-Dicyclohexylpropane

Cat. No.: B14670650
CAS No.: 41851-34-7
M. Wt: 208.38 g/mol
InChI Key: CTAURVAUCOLBHF-UHFFFAOYSA-N
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Description

1,2-Dicyclohexylpropane (CAS: 54934-90-6 ; alternative CAS: 54934-91-7 ) is an alicyclic hydrocarbon with the molecular formula C₁₅H₂₈ and a molecular weight of 208.38 g/mol . Structurally, it consists of a propane backbone with two cyclohexyl groups attached at the 1- and 2-positions. The compound is also known by several synonyms, including 1,1′-(2,2-Propanediyl)dicyclohexane and 2,2-Dicyclohexylpropane . Notably, the CAS discrepancies (54934-90-6 vs.

The compound is characterized by its alicyclic framework, which imparts rigidity and hydrophobicity.

Properties

CAS No.

41851-34-7

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

1-cyclohexylpropan-2-ylcyclohexane

InChI

InChI=1S/C15H28/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h13-15H,2-12H2,1H3

InChI Key

CTAURVAUCOLBHF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylpropane can be synthesized through the alkylation of cyclohexane with 1,2-dibromopropane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of 1,2-dicyclohexylpropene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dicyclohexylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dicyclohexylpropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dicyclohexylpropane involves its interaction with molecular targets through various pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulate their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomers

  • 1,3-Dicyclohexylpropane Mentioned in , this positional isomer differs in the attachment of cyclohexyl groups (1,3-positions vs. 1,2-).

Chlorinated Derivatives

  • 1,2-Dichloropropane (Propylene Dichloride, CAS: 78-87-5) A chlorinated analog with the formula C₃H₆Cl₂ and molecular weight 112.99 g/mol . Unlike 1,2-Dicyclohexylpropane, it is volatile (boiling point ~96°C) and highly lipophilic due to chlorine substituents . It is used as a solvent and PVC precursor , but its toxicity profile is severe, including carcinogenicity and neurotoxic effects .
  • It is a key PVC precursor and solvent , with a boiling point of 83.5°C and significant environmental persistence . Its smaller size and higher polarity distinguish it from this compound.

Alicyclic Hydrocarbons

  • 1,1-Dimethylcyclopropane (CAS: N/A)
    A smaller alicyclic compound (C₅H₁₀) with a boiling point of -33.3°C . Its strained cyclopropane ring contrasts with the stability of this compound’s cyclohexane moieties.

  • 1,3-Dicyclopropylpropane
    Referenced in , this compound replaces cyclohexyl groups with cyclopropyl rings. The increased ring strain in cyclopropane likely reduces stability compared to this compound.

Key Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Toxicity Profile
This compound C₁₅H₂₈ 208.38 54934-90-6 Hydrophobic, high molecular weight Not reported
1,3-Dicyclohexylpropane C₁₅H₂₈ 208.38 Not available Structural isomer; reduced steric hindrance (theoretical) Not reported
1,2-Dichloropropane C₃H₆Cl₂ 112.99 78-87-5 Volatile solvent; PVC precursor Carcinogenic
1,2-Dichloroethane C₂H₄Cl₂ 98.96 107-06-2 High-polarity solvent; PVC production Neurotoxic
1,1-Dimethylcyclopropane C₅H₁₀ 70.13 Not available Low boiling point (-33.3°C) Not reported

Research Findings and Gaps

  • Structural Influence on Properties: The cyclohexyl groups in this compound confer steric bulk and hydrophobicity, making it suitable for applications requiring nonpolar solvents or rigid frameworks. However, experimental data on its phase transitions and solubility are lacking .

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